
8-(Trifluoromethoxy)quinoline-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trifluoromethoxy)quinoline-3,4-diamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethoxy group attached to the quinoline ring enhances the compound’s chemical stability and biological activity, making it a valuable scaffold for drug development and other scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethoxy)quinoline-3,4-diamine typically involves multiple steps, starting from commercially available precursors One common method involves the reaction of 8-chloroquinoline with trifluoromethoxybenzene under specific conditions to introduce the trifluoromethoxy group
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, such as stannic chloride or indium(III) chloride, can facilitate the reaction and improve efficiency . Additionally, the reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize the production of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
8-(Trifluoromethoxy)quinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring or the attached functional groups.
Substitution: The trifluoromethoxy and diamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
8-(Trifluoromethoxy)quinoline-3,4-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for developing new drugs, particularly for targeting diseases like cancer and inflammatory conditions.
Biological Studies: It is used in studying enzyme interactions and protein-protein interactions due to its ability to form covalent bonds with biological targets.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 8-(Trifluoromethoxy)quinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it may inhibit certain kinases or disrupt protein-protein interactions, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(Trifluoromethoxy)quinoline: This compound shares the trifluoromethoxy group but lacks the diamine functionality, making it less versatile in certain applications.
8-Chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine: This derivative has a similar quinoline core but with different substituents, leading to distinct biological activities.
Uniqueness
8-(Trifluoromethoxy)quinoline-3,4-diamine is unique due to the combination of the trifluoromethoxy group and the diamine functionality. This combination enhances its chemical stability, reactivity, and biological activity, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C10H8F3N3O |
|---|---|
Molekulargewicht |
243.18 g/mol |
IUPAC-Name |
8-(trifluoromethoxy)quinoline-3,4-diamine |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)17-7-3-1-2-5-8(15)6(14)4-16-9(5)7/h1-4H,14H2,(H2,15,16) |
InChI-Schlüssel |
PVQUVWGUSFCNAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Difluoromethoxy)-3-methylphenyl]boronic acid](/img/structure/B12833144.png)
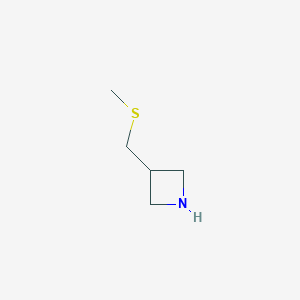
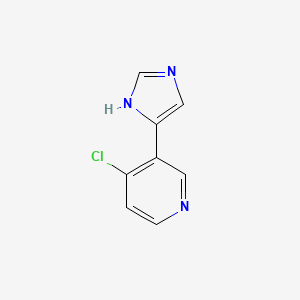
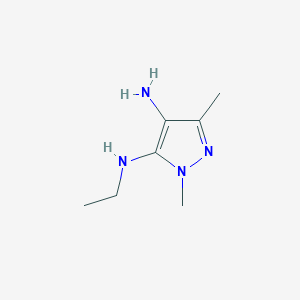
![trans-Methyl 4-(4-(2-(ethyl(3-ethylphenyl)amino)-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamido)cyclohexanecarboxylate](/img/structure/B12833172.png)
![(3aR,6R,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12833186.png)
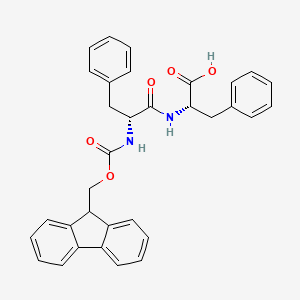


![5-Hydroxy-4,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12833195.png)
![6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12833202.png)
![(4R,4aS,6aS,8S,9S,11aR,11bS)-8,9-Dihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12833205.png)
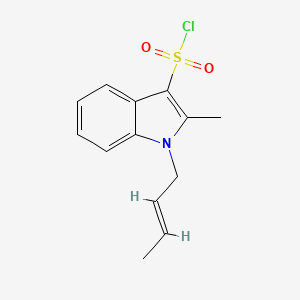
![4,7-Dimethylbenzo[d]thiazol-2(3H)-one](/img/structure/B12833218.png)
